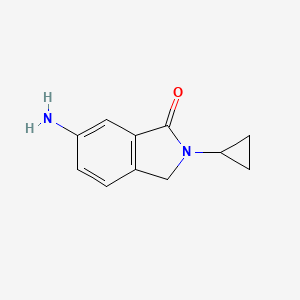

6-Amino-2-cyclopropylisoindolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

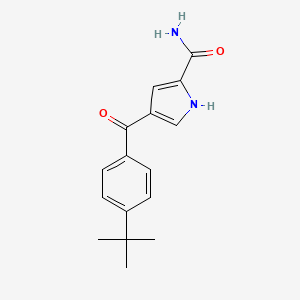

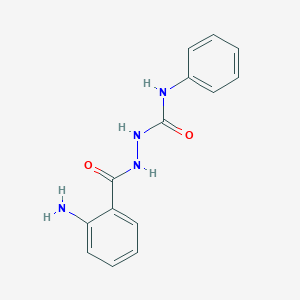

6-Amino-2-cyclopropylisoindolin-1-one is a chemical compound with the molecular formula C11H12N2O . It is a member of the isoindolinone family of compounds .

Molecular Structure Analysis

The molecular structure of 6-Amino-2-cyclopropylisoindolin-1-one can be analyzed using various techniques. For instance, electron diffraction can be used to determine three-dimensional molecular structures from sub-μm microcrystals . Other methods include the use of computational tools to analyze the physical-chemical properties of amino acid residues .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-2-cyclopropylisoindolin-1-one can be found in various databases . These properties include its molecular weight, density, melting point, boiling point, and structure.Wissenschaftliche Forschungsanwendungen

Conformational Restriction in Peptide Design

The structural design of 1,2,3-trisubstituted cyclopropanes, including 6-Amino-2-cyclopropylisoindolin-1-one, is significant in medicinal chemistry. These compounds are used as conformationally restricted peptide isosteres, particularly in the design of renin inhibitors. They lock sections of a peptide backbone in a specific conformation, aiding in the development of drugs targeting proteinases like renin (Martín et al., 1992).

Antimycobacterial Activity

Compounds like 6-Amino-2-cyclopropylisoindolin-1-one have been synthesized and evaluated for their antimycobacterial activity. They have shown significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including drug-resistant strains. These findings are crucial for developing new treatments for tuberculosis (Senthilkumar et al., 2008), (Senthilkumar et al., 2009).

Drug Development and Metabolic Stability

The photochemical production of 1-aminonorbornanes from aminocyclopropanes, including 6-Amino-2-cyclopropylisoindolin-1-one, offers an innovative approach in drug discovery. These compounds exhibit low oxidative processing and potential as bioisosteres, enhancing drug development by reducing metabolic susceptibility (Staveness et al., 2019).

Anion Binding Properties

Cyclopropane derivatives, such as 6-Amino-2-cyclopropylisoindolin-1-one, can form part of cyclic hexapeptides. These compounds have been studied for their ability to bind anions like halides and sulfate in aqueous solutions, providing insights into receptor properties and molecular interactions (Kubik & Goddard, 2002).

Synthesis and Evaluation in Drug Design

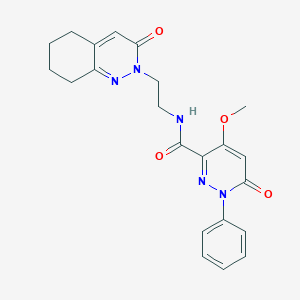

The facile synthesis and diversity-oriented approach to 1-aminoisoquinolines, which include 6-Amino-2-cyclopropylisoindolin-1-one, is crucial for drug design, particularly in HIV-1 integrase inhibition. This synthesis method provides a cost-effective route under mild conditions, contributing to advancements in HIV treatment research (Tandon et al., 2015).

Zukünftige Richtungen

While specific future directions for the study of 6-Amino-2-cyclopropylisoindolin-1-one are not explicitly mentioned in the literature, there are general trends in the field of chemistry that could be relevant. For example, the development of new methods for the synthesis, analysis, and testing of new compounds may lead to advancements in the understanding and application of compounds like 6-Amino-2-cyclopropylisoindolin-1-one .

Wirkmechanismus

Target of Action

The primary target of 6-Amino-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a promising target in the discovery of anti-cancer drugs .

Mode of Action

6-Amino-2-cyclopropylisoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . The compound shows high binding affinity, which is indicative of its potential as a CDK7 inhibitor .

Pharmacokinetics

The compound has been studied for its binding stability and chemical reactivity . These factors can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 6-Amino-2-cyclopropylisoindolin-1-one’s action are primarily its potential anti-cancer activity. By inhibiting CDK7, it could disrupt cell cycle regulation and transcription, thereby exerting an anti-cancer effect .

Action Environment

Eigenschaften

IUPAC Name |

6-amino-2-cyclopropyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-8-2-1-7-6-13(9-3-4-9)11(14)10(7)5-8/h1-2,5,9H,3-4,6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIUJKXJZPMPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)

![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid](/img/structure/B2367727.png)

![methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2367728.png)

![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)

![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)